5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
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Overview
Description
5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining phenylpiperazine and pyrazole moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with molecular targets such as receptors, enzymes, or ion channels . The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine moiety and exhibits similar biological activities.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine ring, known for its antimicrobial properties.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains a pyrazole ring and has been studied for its anti-tubercular potential.
Uniqueness
5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol is unique due to its combination of phenylpiperazine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C27H28N4O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C27H28N4O2/c32-26-19-23(11-12-24(26)27-25(20-28-29-27)21-7-3-1-4-8-21)33-18-17-30-13-15-31(16-14-30)22-9-5-2-6-10-22/h1-12,19-20,32H,13-18H2,(H,28,29) |
InChI Key |
GANYELQTBMJNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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